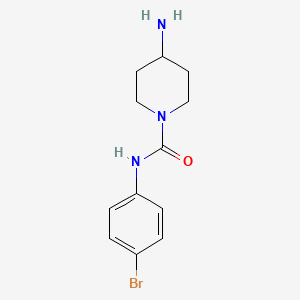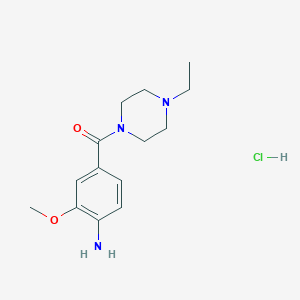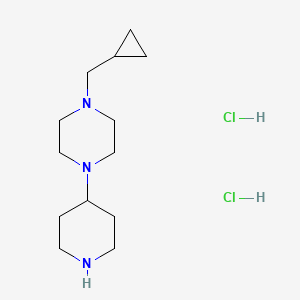![molecular formula C11H21ClN2O2 B1412790 4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride CAS No. 2098114-47-5](/img/structure/B1412790.png)
4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride
Overview
Description
4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride, also known as OMDZ-HCl, is a synthetic compound with a wide range of scientific applications. OMDZ-HCl is used in research laboratories to study biochemical and physiological effects, as well as to develop new drugs and treatments. OMDZ-HCl is an important tool for understanding the mechanisms of action of drugs and for exploring the potential of new treatments.
Scientific Research Applications
Synthesis and Chemical Transformations
Microwave Irradiation Synthesis
A study by Gopalakrishnan et al. (2007) reported the conversion of 2,6-diarylpiperidin-4-ones into 2,7-diaryl-[1,4]-diazepan-5-ones using microwave irradiation, demonstrating an efficient synthesis method for similar compounds (Gopalakrishnan et al., 2007).
Beckmann Rearrangement
Ramalingan and Park (2008) detailed a method for rearranging heterocyclic ketoximes into lactams and amides, providing insights into the transformation pathways of related diazepanone structures (Ramalingan & Park, 2008).
Pharmacological Applications
Antimicrobial and Docking Studies
Shankar et al. (2016) synthesized novel benzofuran-based analogues, including 1,4-diazepine structures, and evaluated their antimicrobial properties. Their study also involved docking studies to explore the structure-activity relationship (Shankar et al., 2016).
Imaging of Pim Kinases in Cancer
Wang et al. (2015) synthesized CX-6258, which includes a 1,4-diazepane-1-carbonyl structure, for PET imaging in cancer research, demonstrating the compound's potential in biomedical imaging applications (Wang et al., 2015).
Chemical Reactivity and Properties
Reactivity in pH Solutions
A study by Yang (1998) on 7-Chloro-1,4-benzodiazepin-2,2-dioxide, related to 1,4-diazepan-5-one structures, revealed insights into its reactivity across different pH levels, indicating potential for chemical transformations in varying environments (Yang, 1998).
Synthesis of Heterocyclic Structures
Dekeukeleire et al. (2012) reported the synthesis of 1,4-diazepane annulated β-lactams, which contributes to the understanding of heterocyclic compound synthesis, a relevant aspect for 1,4-diazepan-5-one derivatives (Dekeukeleire et al., 2012).
properties
IUPAC Name |
4-(oxan-4-ylmethyl)-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11-1-4-12-5-6-13(11)9-10-2-7-15-8-3-10;/h10,12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVRJPDVJDXOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCNCCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1412716.png)




![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1412723.png)




